molecular formula C9H7Cl2N5 B2815190 N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 101724-13-4

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2815190
CAS No.: 101724-13-4
M. Wt: 256.09
InChI Key: CCDBTJZGUUILTG-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its triazine ring structure, which is substituted with a 3,4-dichlorophenyl group. The presence of chlorine atoms in the phenyl ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted triazine derivatives with various functional groups.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit photosystem II in plants, leading to reduced photosynthetic activity and plant growth. In biological systems, it may interact with DNA or proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

    N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea (Diuron): Both compounds have similar structural features and are used as herbicides. their specific applications and mechanisms of action may differ.

    3,4-Dichlorophenylacetic acid: This compound shares the 3,4-dichlorophenyl group but has different functional groups and applications.

    N-(3,4-Dichlorophenyl)propanamide: Another compound with the 3,4-dichlorophenyl group, used in different industrial applications.

The uniqueness of this compound lies in its triazine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-6-2-1-5(3-7(6)11)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDBTJZGUUILTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC(=N2)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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